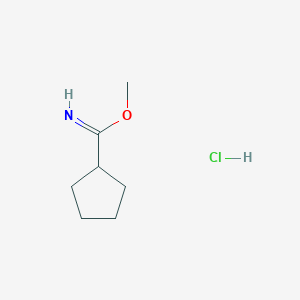

Cyclopentanecarboximidic acid, methyl ester, hydrochloride

Description

Cyclopentanecarboximidic acid, methyl ester, hydrochloride (CAS: 109152-86-5) is a cyclopentane-derived compound characterized by a carboximidic acid group esterified with methanol and stabilized as a hydrochloride salt. It is synthesized via the reaction of cyclopentanecarboxylic acid chloride with hydroxylamine derivatives, followed by methylation and hydrochlorination. Literature reports synthesis yields exceeding 90%, with optimized routes achieving 96% efficiency under controlled conditions . The compound is commercially available through multiple suppliers, reflecting its utility in organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name |

methyl cyclopentanecarboximidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-9-7(8)6-4-2-3-5-6;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEYJKYYCFVKSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1CCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20552692 | |

| Record name | Methyl cyclopentanecarboximidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109152-86-5 | |

| Record name | Methyl cyclopentanecarboximidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl cyclopentanecarboximidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentanecarboximidic acid, methyl ester, hydrochloride typically involves the following steps:

Formation of Cyclopentanecarboximidic Acid: This can be achieved by reacting cyclopentanecarboxylic acid with an appropriate amine under dehydrating conditions.

Esterification: The carboximidic acid is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability

Industrial Production Methods

Industrial production methods often involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboximidic acid, methyl ester, hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Reduction: The compound can be reduced to form primary amines or alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Reduction: Commonly achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products

Hydrolysis: Cyclopentanecarboxylic acid and methanol.

Reduction: Cyclopentanemethylamine or cyclopentanol.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Physical Properties

- Molecular Weight : 163.64 g/mol

- CAS Number : 109152-86-5

- Solubility : Enhanced in hydrochloride form

Reaction Types

The compound undergoes various reactions:

- Hydrolysis : Producing cyclopentanecarboxylic acid and methanol.

- Reduction : Leading to primary amines or alcohols.

- Substitution Reactions : Involving nucleophilic substitution with amines or alcohols.

Applications in Scientific Research

Cyclopentanecarboximidic acid, methyl ester, hydrochloride has diverse applications across several scientific disciplines:

Chemistry

- Intermediate in Organic Synthesis : It is utilized for synthesizing cyclic compounds and heterocycles.

- Reagent in Chemical Reactions : Acts as a versatile reagent for various organic transformations .

Biochemistry

- Enzyme Mechanism Studies : Employed as a substrate to investigate enzyme kinetics and mechanisms.

- Biochemical Assays : Used in assays to explore biochemical pathways and interactions.

Medicinal Chemistry

- Pharmacological Research : Investigated for potential therapeutic properties and as a precursor in drug development.

- Drug Synthesis : Serves as a building block for synthesizing complex pharmaceuticals .

Industrial Applications

- Specialty Chemicals Production : Utilized in the manufacture of specialty chemicals and fine chemicals.

- Building Block for Complex Molecules : Functions as a key intermediate in the synthesis of more complex organic molecules .

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of cyclopentanecarboximidic acid derivatives with specific enzymes involved in metabolic pathways. The results indicated that the compound could act as an effective inhibitor, providing insights into enzyme regulation mechanisms.

Case Study 2: Pharmacological Potential

Research focused on the pharmacological evaluation of cyclopentanecarboximidic acid derivatives revealed promising activity against certain cancer cell lines. This study highlighted its potential role as a lead compound for developing new anticancer agents.

Mechanism of Action

The mechanism of action of cyclopentanecarboximidic acid, methyl ester, hydrochloride involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboximidic acid, which can then interact with enzymes or receptors. The hydrochloride salt form ensures better solubility, facilitating its transport and interaction within biological systems .

Comparison with Similar Compounds

Cyclopentanecarboximidic Acid Ethyl Ester

- Structure : The ethyl ester variant (CAS: 52186-80-8) replaces the methyl group with an ethyl chain.

- Synthesis: Similar to the methyl ester, but employs ethanol in the esterification step.

- Applications : Ethyl esters generally exhibit altered solubility and reactivity due to increased hydrophobicity. This may influence their suitability in lipophilic drug formulations or catalytic reactions.

Cyclopentanecarboximidic Acid Hydrazide

- Structure : Replaces the ester group with a hydrazide moiety (-NH-NH₂).

- Synthesis: Synthesized via hydrazine substitution, a route divergent from esterification.

- Reactivity : Hydrazide derivatives are reactive toward carbonyl compounds, enabling use in heterocyclic synthesis (e.g., triazoles).

Other Cyclopentane Derivatives

- Methyl 3-Aminocyclopentanecarboxylate (CAS: 1314922-38-7): Features an amino substituent on the cyclopentane ring. Its safety profile highlights precautions for inhalation and skin contact, common to many cyclopentane derivatives .

- Cyclopentylboronic Acid : Used in Suzuki-Miyaura coupling reactions. Unlike the carboximidic esters, boronic acids are pivotal in cross-coupling pharmaceutical syntheses .

Functional and Analytical Comparisons

Stability and Handling

- Hydrochloride Salts: The hydrochloride form of the methyl ester enhances stability and crystallinity, facilitating purification. In contrast, non-salt derivatives (e.g., ethyl ester) may require stricter storage conditions .

- Safety Protocols: Methyl esters of cyclopentane derivatives generally require standard laboratory precautions (e.g., ventilation, gloves), as seen in analogous compounds like methyl 3-aminocyclopentanecarboxylate .

Analytical Techniques

- 2, ). This suggests similar methodologies could apply to cyclopentane carboximidic esters for purity assessment or structural elucidation.

- Chromatographic Behavior : Resin-derived methyl esters (e.g., sandaracopimaric acid methyl ester) exhibit retention time variations based on alkyl chain length and cyclization, a principle relevant to differentiating cyclopentane analogs .

Data Tables

Table 1: Key Properties of Cyclopentanecarboximidic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Applications | Suppliers |

|---|---|---|---|---|

| Cyclopentanecarboximidic acid, methyl ester, hydrochloride | 109152-86-5 | C₇H₁₂ClNO₂ | Pharmaceutical intermediates | 5 |

| Cyclopentanecarboximidic acid, ethyl ester | 52186-80-8 | C₈H₁₄N₂O₂ | Organic synthesis | 4 |

| Cyclopentanecarboximidic acid, hydrazide | - | C₆H₁₁N₃O | Chelation agents | 1 |

Biological Activity

Cyclopentanecarboximidic acid, methyl ester, hydrochloride (often referred to as pCPA methyl ester hydrochloride) is a compound of significant interest in pharmacological research due to its biological activity, particularly as a tryptophan hydroxylase inhibitor. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : CHClNO

- Molar Mass : 215.68 g/mol

- Purity : ≥98%

Cyclopentanecarboximidic acid acts primarily as a tryptophan hydroxylase inhibitor , which is crucial in the biosynthesis of serotonin (5-HT). By inhibiting this enzyme, the compound reduces serotonin levels in the brain, particularly affecting areas such as the orbitofrontal cortex. This reduction in serotonin synthesis has been linked to various behavioral and cognitive effects in animal models.

Biological Activity

- Serotonin Synthesis Inhibition : The primary biological activity observed with cyclopentanecarboximidic acid is its ability to inhibit the synthesis of serotonin by blocking tryptophan hydroxylase. This inhibition leads to decreased levels of 5-HT, which is associated with mood regulation and cognitive functions .

- Behavioral Effects : Studies have shown that administration of pCPA methyl ester hydrochloride impairs reversal learning in rats, indicating its potential effects on learning and memory processes .

- Cytotoxicity Studies : Research has demonstrated that cyclopentanecarboximidic acid exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown activity against Dalton's lymphoma ascites (DLA) and Ehrlich's ascites carcinoma (EAC), suggesting potential applications in cancer therapeutics .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Inhibition of Tryptophan Hydroxylase :

- Cognitive Impact in Animal Models :

- Antitumor Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.